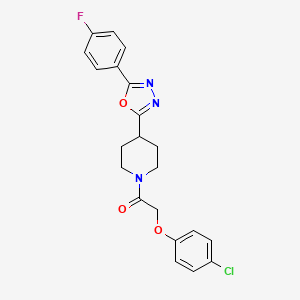
5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C13H16Cl2N2O and a molecular weight of 287.18. It contains a total of 41 bonds, including 21 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of 5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide includes a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom . The molecule also contains a secondary amide functional group .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide, focusing on six unique fields:
Pharmacological Research
5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide is often studied for its potential pharmacological properties. Researchers investigate its interactions with various biological targets to understand its efficacy and safety as a therapeutic agent. This compound’s structural features make it a candidate for developing new drugs, particularly in the treatment of neurological disorders and inflammatory diseases .
Chemical Biology
In chemical biology, this compound is used as a tool to study cellular processes. Its ability to modulate specific biochemical pathways allows scientists to dissect complex biological systems. By observing the effects of this compound on cellular functions, researchers can gain insights into the underlying mechanisms of diseases and identify potential therapeutic targets .
Medicinal Chemistry
Medicinal chemists explore the structure-activity relationships (SAR) of 5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide to design more effective and selective drugs. By modifying its chemical structure, they aim to enhance its pharmacokinetic properties and reduce potential side effects. This research is crucial for the development of new medications with improved therapeutic profiles.
Toxicology Studies
The compound is also used in toxicology studies to assess its safety profile. Researchers examine its toxicity in various biological systems, including cell cultures and animal models. These studies help determine the potential risks associated with its use and establish safe dosage levels for future applications .
Biochemical Assays
5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide is utilized in biochemical assays to investigate enzyme activities and protein interactions. Its specific binding properties make it a valuable probe for studying the function of enzymes and other proteins in vitro. These assays are essential for understanding the molecular basis of various biological processes .
Neuroscience Research
In neuroscience, this compound is explored for its effects on neural pathways and neurotransmitter systems. Researchers study its potential as a modulator of synaptic transmission and neuroplasticity. These investigations are aimed at developing new treatments for neurological conditions such as epilepsy, depression, and neurodegenerative diseases.
properties
IUPAC Name |
5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c1-8-3-2-4-10(5-8)17-13(18)9-6-11(14)12(15)16-7-9/h6-8,10H,2-5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSJFELVEGWOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-N-(3-methylcyclohexyl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2512047.png)
![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2512048.png)
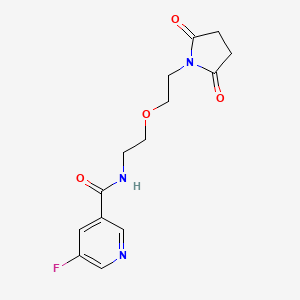
![5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride](/img/structure/B2512052.png)

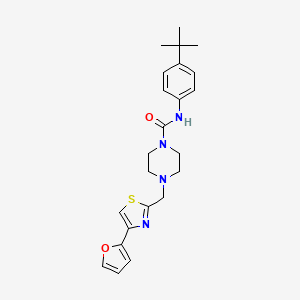
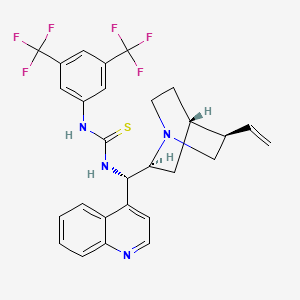
![1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2512062.png)
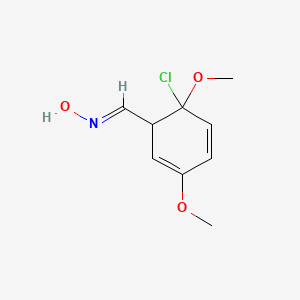
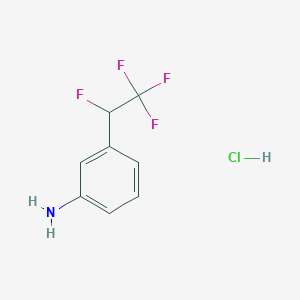
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone](/img/structure/B2512066.png)

![6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2512068.png)
